1,2-Bis(trifluoromethyl)-4-fluoro-5-(trifluoromethylthio)benzene

Description

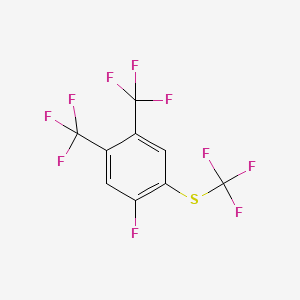

1,2-Bis(trifluoromethyl)-4-fluoro-5-(trifluoromethylthio)benzene is a polyfluorinated aromatic compound characterized by three distinct substituents:

- Two trifluoromethyl (-CF₃) groups at the 1,2-positions.

- A fluorine atom at the 4-position.

- A trifluoromethylthio (-SCF₃) group at the 5-position.

This structure combines strong electron-withdrawing groups (EWGs), which significantly influence its electronic properties, solubility, and reactivity. Such compounds are pivotal in pharmaceuticals, agrochemicals, and materials science due to their metabolic stability, lipophilicity, and resistance to oxidative degradation .

Properties

Molecular Formula |

C9H2F10S |

|---|---|

Molecular Weight |

332.16 g/mol |

IUPAC Name |

1-fluoro-4,5-bis(trifluoromethyl)-2-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C9H2F10S/c10-5-1-3(7(11,12)13)4(8(14,15)16)2-6(5)20-9(17,18)19/h1-2H |

InChI Key |

DNTYKVUQEWHGPA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1F)SC(F)(F)F)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Electrophilic Aromatic Trifluoromethylthiolation

One of the key steps in the preparation of 1,2-bis(trifluoromethyl)-4-fluoro-5-(trifluoromethylthio)benzene involves the electrophilic introduction of the trifluoromethylthio (–SCF3) group onto a suitably substituted aromatic precursor.

- Reagent: N-(Trifluoromethylsulfanyl)aniline (PhNHSCF3) is used as an electrophilic trifluoromethylthiolating agent.

- Mechanism: The reagent reacts with activated phenol derivatives or fluorinated aromatic rings under mild conditions to introduce the –SCF3 group electrophilically.

- Conditions: Typically, the reaction is carried out at 30–40 °C, often overnight, in a solvent such as dichloromethane.

- Example: The trifluoromethylthiolation of 4-(trifluoromethylthio)phenol with nitric acid as an additive has been reported to proceed smoothly, yielding trifluoromethylthio-substituted aromatic compounds with high selectivity.

This electrophilic approach is crucial for installing the –SCF3 substituent at the 5-position of the benzene ring in the target molecule.

Aromatic Substitution and Lithiation Strategies

The preparation of the fluorinated aromatic core with trifluoromethyl substituents often begins with halogenated fluorobenzene derivatives, which undergo directed lithiation and subsequent functionalization.

- Starting Materials: Halogenated trifluoromethylbenzenes such as 1-bromo-2-fluoro-4-(trifluoromethyl)benzene or related isomers serve as substrates.

- Lithiation: Treatment with n-butyllithium (n-BuLi) at low temperatures (around –78 °C) results in metal-halogen exchange or directed ortho-lithiation to generate aryllithium intermediates.

- Electrophilic Quenching: These organolithium species are then reacted with electrophiles such as fluorinated benzonitriles or trimethylchlorosilane (TMSCl) to introduce additional substituents or protect functional groups.

- Grignard Reagents: In some protocols, benzylmagnesium chloride is added to the reaction mixture to further functionalize the aromatic ring or to quench reactive intermediates.

- Purification: The crude products are purified by flash column chromatography using silica gel and solvent gradients (e.g., hexanes/ethyl acetate) to isolate the desired fluorinated aromatic amines or intermediates.

This lithiation and electrophilic substitution sequence is essential for assembling the fluorinated aromatic framework with trifluoromethyl groups positioned precisely.

Summary Table of Key Preparation Steps

Research Results and Yields

- The electrophilic trifluoromethylthiolation step achieves full consumption of phenol substrates with high selectivity under mild conditions.

- Lithiation followed by electrophilic quenching yields key intermediates in moderate to good yields (e.g., 44% to 56%) after purification by column chromatography.

- Radical trifluoromethylation methods demonstrate broad substrate scope and functional group tolerance, although specific yields for aromatic trifluoromethylthio derivatives require further exploration.

Additional Notes

- The preparation of this compound demands rigorous control of reaction conditions, especially temperature and atmosphere (inert gas), to prevent side reactions and ensure regioselectivity.

- Purification typically involves chromatographic techniques due to the complexity and similarity of fluorinated aromatic by-products.

- Commercial availability of key fluorinated intermediates such as 1-bromo-2-fluoro-4-(trifluoromethyl)benzene facilitates synthetic planning.

- Safety considerations include handling of highly reactive organolithium reagents and toxic fluorinated compounds under appropriate protective measures.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(trifluoromethyl)-4-fluoro-5-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine or trifluoromethylthio groups.

Oxidation and Reduction Reactions: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert the trifluoromethyl groups to trifluoromethyl anions.

Cycloaddition Reactions: The compound can undergo cycloaddition reactions with dienes or alkynes to form cyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed under mild conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, sulfoxides, sulfones, and various cyclic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,2-Bis(trifluoromethyl)-4-fluoro-5-(trifluoromethylthio)benzene has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

Biology: Its unique fluorinated structure makes it a valuable probe in studying enzyme-substrate interactions and protein-ligand binding.

Medicine: The compound is investigated for its potential use in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its high thermal and chemical stability.

Mechanism of Action

The mechanism of action of 1,2-Bis(trifluoromethyl)-4-fluoro-5-(trifluoromethylthio)benzene involves its interaction with molecular targets through various pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, often through hydrogen bonding, van der Waals forces, and hydrophobic interactions.

Pathways Involved: The presence of trifluoromethyl groups enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The trifluoromethylthio group can undergo redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical analogs and their distinguishing features:

Electronic and Steric Effects

- Electron-Withdrawing Strength : The -SCF₃ group in the target compound is a stronger EWG (-σₚ = 0.45) compared to -CCl₃ (-σₚ = 0.24), enhancing electrophilic substitution resistance .

- Steric Hindrance: The 1,2-bis(trifluoromethyl) arrangement creates significant steric bulk, reducing reactivity at adjacent positions compared to monosubstituted analogs .

Physicochemical Properties

- Boiling Points : Compounds with multiple -CF₃ groups (e.g., 1,2,4,5-Tetrakis(trifluoromethyl)benzene) exhibit higher boiling points due to increased molecular weight and dipole interactions.

- Solubility : The target compound’s -SCF₃ group improves solubility in organic solvents compared to -CCl₃ analogs, which are more prone to crystallization .

Biological Activity

1,2-Bis(trifluoromethyl)-4-fluoro-5-(trifluoromethylthio)benzene is a fluorinated aromatic compound notable for its complex structure and potential biological activities. This article explores its biological properties, mechanisms of action, and implications for drug discovery and therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C9H2F10S

- Molecular Weight : 332.16 g/mol

- CAS Number : 1805406-74-9

The compound features multiple trifluoromethyl groups and a trifluoromethylthio group attached to a benzene ring, which significantly enhances its lipophilicity, thermal stability, and reactivity. These properties are crucial for its interaction with biological systems.

Mechanisms of Biological Activity

- Enzyme Interaction : The presence of fluorinated groups allows for enhanced interactions with enzymes and proteins through hydrophobic effects and potential hydrogen bonding. This characteristic is essential for understanding its role in enzyme-substrate interactions.

- Cell Membrane Penetration : The lipophilic nature of this compound facilitates its ability to penetrate cell membranes, enabling it to interact with various cellular targets, including receptors involved in signaling pathways.

- Binding Affinity : Interaction studies indicate that this compound exhibits significant binding affinity towards various biomolecules, which may influence cellular signaling and metabolic pathways.

Antimicrobial Activity

A study investigating the antimicrobial properties of fluorinated compounds found that this compound demonstrated notable activity against specific bacterial strains. The mechanism was attributed to the disruption of bacterial cell membranes due to the compound's lipophilicity.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. Preliminary studies on this compound suggest potential anticancer activity through apoptosis induction in targeted cancer cells.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C9H2F10S | Multiple trifluoromethyl groups; significant biological activity |

| 1,3-Bis(trifluoromethyl)-2-fluoro-5-(trifluoromethylthio)benzene | C9H2F10S | Similar structure; different substitution pattern |

| Benzene, 1,2-bis(trifluoromethyl) | C8H4F6 | Fewer functional groups; primarily industrial use |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2-bis(trifluoromethyl)-4-fluoro-5-(trifluoromethylthio)benzene, and how can reaction conditions be optimized?

- Methodology : The synthesis of polyhalogenated trifluoromethyl aromatics typically involves cross-coupling reactions or electrophilic substitution. For example, trifluoromethylthio groups can be introduced via nucleophilic displacement using reagents like AgSCF₃ or CuSCF₃ under anhydrous conditions. Fluorination may be achieved using Selectfluor® or DAST (diethylaminosulfur trifluoride) in aprotic solvents (e.g., DMF or THF) . Optimization requires monitoring reaction progress via ¹⁹F NMR due to the compound’s fluorine-rich structure.

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodology : The compound’s stability is influenced by its trifluoromethyl and thioether groups. Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent photodegradation and hydrolysis. Avoid contact with oxidizing agents (e.g., peroxides) and moisture. Toxicity data for analogous compounds (e.g., 1,2-bis(trifluoromethyl)benzene) suggest acute hazards; use PPE (nitrile gloves, fume hood) and adhere to waste disposal protocols for halogenated aromatics .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹⁹F NMR : Critical for identifying trifluoromethyl (-CF₃) and fluorinated aromatic signals. Chemical shifts typically range from –60 to –70 ppm for -SCF₃ and –55 to –65 ppm for -CF₃ .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion peaks and isotopic patterns due to multiple fluorine atoms.

- X-ray Crystallography : Resolves steric effects from bulky substituents, though crystallization may require slow evaporation in hexane/ethyl acetate mixtures .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethylthio group influence reactivity in cross-coupling reactions?

- Methodology : The -SCF₃ group is both electron-withdrawing and sterically demanding, which can retard oxidative addition in Pd-catalyzed couplings. Use bulky ligands (e.g., XPhos or SPhos) to stabilize intermediates. Computational studies (DFT) on analogous systems suggest that electron-deficient aryl rings increase activation barriers for C–S bond cleavage . Experimental validation requires kinetic studies under varying temperatures (25–80°C) and catalyst loadings (1–5 mol% Pd).

Q. What are the environmental fate and degradation pathways of this compound under aqueous conditions?

- Methodology : Hydrolysis studies in buffered solutions (pH 3–10) at 25°C can identify degradation products (e.g., fluorobenzoic acids or sulfonic acids). LC-MS/MS analysis detects intermediates, while toxicity assays (e.g., Daphnia magna) assess ecological impact. Analogous compounds (e.g., 3,4-difluoro-5-trifluoromethylbenzoic acid) show persistence in water, necessitating advanced oxidation processes (AOPs) for remediation .

Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?

- Methodology : Yield discrepancies often arise from impurities in starting materials (e.g., boronic acids) or trace moisture. Implement rigorous purification (e.g., column chromatography with silica gel or preparative HPLC) and validate reagent quality via ¹H/¹⁹F NMR. For example, 3,5-bis(trifluoromethyl)phenylboronic acid (>97% purity) improves Suzuki-Miyaura coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.